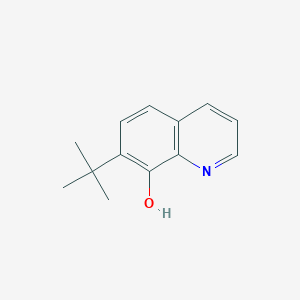

8-Quinolinol, 7-(1,1-dimethylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(tert-butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. The addition of a tert-butyl group at the 7th position enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)quinolin-8-ol typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild conditions to yield tert-butyl quinolin-2-yl carbonates . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of 7-(tert-butyl)quinolin-8-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(tert-butyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinolin-8-one derivatives.

Reduction: 7-(tert-butyl)quinolin-8-ol derivatives with reduced functional groups.

Substitution: Halogenated or alkylated quinolin-8-ol derivatives.

Scientific Research Applications

7-(tert-butyl)quinolin-8-ol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

Medicine: Investigated for its potential in treating diseases such as malaria and fungal infections.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)quinolin-8-ol involves its interaction with various molecular targets:

Antimicrobial Activity: The compound chelates metal ions, disrupting essential metal-dependent enzymes in microorganisms.

Antifungal Activity: Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.

Antimalarial Activity: Interferes with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme.

Comparison with Similar Compounds

Quinolin-8-ol: The parent compound, known for its broad-spectrum antimicrobial activity.

8-Hydroxyquinoline: A derivative with similar biological activities but lacking the tert-butyl group.

7-Bromoquinolin-8-ol: Another derivative with enhanced antimicrobial properties due to the presence of a bromine atom.

Uniqueness: 7-(tert-butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification improves its bioavailability and efficacy in various applications compared to its analogs .

Biological Activity

8-Quinolinol, 7-(1,1-dimethylethyl)-, also known as a derivative of 8-hydroxyquinoline (8-HQ), has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, anticancer, and antiviral properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

The antimicrobial efficacy of 8-quinolinol derivatives is well-documented. Studies have shown that compounds containing the 8-HQ nucleus exhibit potent activity against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-HQ | Staphylococcus aureus | 3.44–13.78 μM |

| 7-Bromo-8HQ | Pseudomonas aeruginosa | 22 mm inhibition zone |

| Clioquinol | Klebsiella pneumoniae | 25 mm inhibition zone |

The parent compound, 8-HQ, has shown MIC values ranging from 3.44 to 13.78 μM against Gram-positive bacteria and diploid fungi . Halogenated derivatives like 7-bromo-8HQ and clioquinol demonstrated enhanced antibacterial properties compared to the parent compound .

Anticancer Activity

The anticancer potential of 8-quinolinol derivatives is particularly notable. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Benzoylhydrazones derived from 8-HQ | HeLa (cervical cancer) | 1.4 nM – 32.13 μM |

| Cu(II) complex with quinoline-8-ol | Various cancer cells | <1 μM |

For instance, a family of 2-substituted-8HQs showed promising antiproliferative results on HeLa cells in the presence of metal ions like iron and copper . Additionally, studies have reported that Cu(II) complexes derived from these compounds exert high cytotoxic activity against multiple cancer cell lines .

Antiviral Activity

The antiviral properties of 8-quinolinol derivatives have been explored in the context of emerging viral threats. Recent studies suggest that these compounds could inhibit viral replication effectively:

- Certain derivatives have demonstrated significant inhibition against H5N1 virus growth with low cytotoxicity.

- The antiviral activity correlates positively with lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 8-HQ derivatives against a range of pathogens. The results indicated that halogenated derivatives exhibited superior activity compared to the parent compound, particularly against resistant strains .

Case Study: Anticancer Mechanism

Research on Cu(II) complexes derived from 8-hydroxyquinoline revealed mechanisms involving caspase-dependent apoptosis and cell cycle arrest at the S phase in cancer cells. This highlights the potential for developing targeted therapies utilizing these compounds .

Research Findings on Structure-Activity Relationship (SAR)

Investigations into the SAR of 8-HQ derivatives have shown that modifications at specific positions on the quinoline ring significantly influence biological activity. For example, substitution at position 5 with electron-withdrawing groups enhances anticancer efficacy while maintaining acceptable toxicity profiles .

Properties

CAS No. |

52794-00-0 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

7-tert-butylquinolin-8-ol |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3 |

InChI Key |

PANCGJXKJLJQND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.